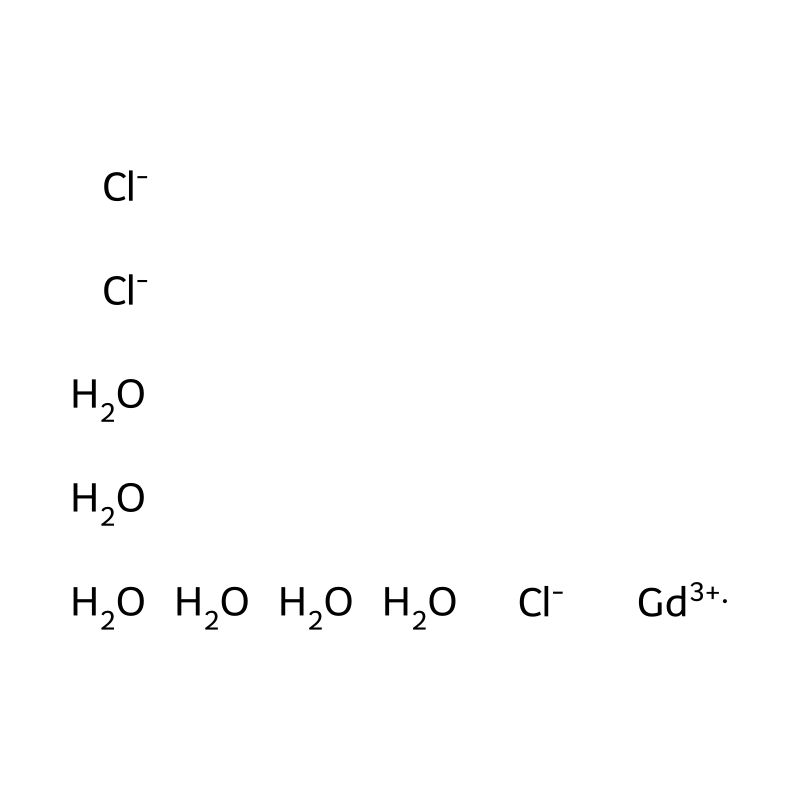

Gadolinium(III) chloride hexahydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Contrast Agents in Magnetic Resonance Imaging (MRI):

GdCl3•6H2O serves as a starting material for synthesizing gadolinium-based contrast agents (GBCAs) []. These agents are crucial in MRI for enhancing the visibility of specific tissues and organs, aiding in disease diagnosis and treatment monitoring [, ].

Catalyst in Organic Synthesis:

Research has explored the use of GdCl3•6H2O as a catalyst in organic reactions. For instance, studies have shown its effectiveness in one-pot syntheses of specific organic compounds, such as α-amino nitriles [].

Material Science Research:

GdCl3•6H2O finds application in material science research due to the unique properties of gadolinium. It can be used as a precursor for various materials, including:

- Gadolinium-doped materials: These materials exhibit interesting magnetic, optical, and electrical properties, making them potential candidates for applications in electronics, photonics, and other fields [, ].

- Phosphors: GdCl3•6H2O can be used to create lanthanide-based phosphors with efficient light emission properties. These phosphors have potential applications in solid-state lighting and displays [].

Other Research Applications:

Beyond the mentioned examples, GdCl3•6H2O finds use in various other scientific research areas, including:

Gadolinium(III) chloride hexahydrate is a chemical compound with the formula GdCl₃·6H₂O. It appears as a white crystalline solid and is highly soluble in water, exhibiting hygroscopic properties. This compound is notable for its applications in various fields, including medical imaging and materials science. Gadolinium itself is a rare earth element that belongs to the lanthanide series, and its compounds are often utilized for their unique magnetic and optical properties .

- Eye and Skin Contact: May cause irritation. Wear gloves and safety glasses when handling.

- Inhalation: Avoid inhaling dust. Use in a well-ventilated area.

- Ingestion: May cause gastrointestinal discomfort. Wash hands thoroughly after handling.

- Formation of Complexes: When reacted with ammonia or amines, gadolinium(III) chloride hexahydrate can form gadolinium amine complexes.

- Hydrolysis: In aqueous solutions, it may undergo hydrolysis to produce gadolinium hydroxide and hydrochloric acid:

There are several methods for synthesizing gadolinium(III) chloride hexahydrate:

- Direct Reaction: Gadolinium oxide or gadolinium metal can be reacted with hydrochloric acid to yield gadolinium(III) chloride:

- Precipitation Method: Gadolinium nitrate can be treated with sodium chloride to precipitate gadolinium(III) chloride, which is then crystallized from water to obtain the hexahydrate form.

Gadolinium(III) chloride hexahydrate has various applications:

- Magnetic Resonance Imaging: It is commonly used as a precursor for contrast agents in magnetic resonance imaging due to its paramagnetic properties.

- Material Science: Employed in the fabrication of magnetic materials and as a doping agent in semiconductors.

- Catalysis: Utilized in catalyzing certain

Research on the interactions of gadolinium(III) chloride hexahydrate includes studies on its complexation with biomolecules and ligands. These studies help understand how gadolinium interacts within biological systems and its potential effects on cellular processes. The compound's ability to inhibit macrophage activity has implications for understanding immune responses and developing therapeutic agents .

Several compounds share similarities with gadolinium(III) chloride hexahydrate, particularly among other lanthanide chlorides and hydrates. Below is a comparison highlighting its uniqueness:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Cerium(III) chloride hexahydrate | CeCl₃·6H₂O | Used in catalysts; less toxic than gadolinium |

| Lanthanum(III) chloride hexahydrate | LaCl₃·6H₂O | Commonly used in ceramics; lower magnetic properties |

| Neodymium(III) chloride hexahydrate | NdCl₃·6H₂O | Exhibits strong magnetic properties; used in magnets |

| Dysprosium(III) chloride hexahydrate | DyCl₃·6H₂O | Known for high magnetic strength; used in electronics |

Gadolinium(III) chloride hexahydrate stands out due to its significant applications in medical imaging and its unique biological interactions compared to other lanthanide compounds. Its paramagnetic properties make it particularly valuable in diagnostic imaging technologies.

Gadolinium(III) chloride hexahydrate is a white to light grey crystalline solid that readily dissolves in water. The compound contains a gadolinium(III) ion coordinated with three chloride ions and six water molecules. The Gd³⁺ ion is of particular interest due to its unique electronic structure, featuring seven unpaired electrons in the 4f orbitals, which gives it exceptional magnetic properties.

Basic Properties

Structural Characteristics

Gadolinium(III) chloride crystallizes with a hexagonal UCl₃ structure, similar to other 4f element trichlorides including lanthanum, cerium, praseodymium, neodymium, promethium, samarium, and europium. The hexahydrate form features a gadolinium ion coordinated with six water molecules, creating a complex that is stable under normal laboratory conditions but remains hygroscopic.

The coordination geometry around the gadolinium ion in the anhydrous form features 9-coordinate metal centers, reflecting the large ionic radius of Gd³⁺. This structural arrangement influences the compound's chemical reactivity and spectroscopic properties.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (90.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant